Nelfinavir mesylate
Overview
Description
Nelfinavir mesylate is a potent antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infectionThis compound inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and resulting in the formation of immature, non-infectious viral particles .
Mechanism of Action
Target of Action
Nelfinavir mesylate primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
This compound acts as a protease inhibitor . It binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Biochemical Pathways
This compound affects the HIV-1 protease pathway . By inhibiting the HIV-1 protease, it prevents the maturation and export of the virus, thereby reducing the number of infectious particles . Additionally, it has been found to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .
Pharmacokinetics
This compound exhibits the following ADME properties:
- Absorption : The bioavailability of this compound increases when taken with food .
- Distribution : It is more than 98% protein-bound .
- Metabolism : It is metabolized in the liver by CYP3A .
- Elimination : It is primarily excreted in feces .
- Half-Life : The half-life of this compound is between 3.5 to 5 hours .
Result of Action
The primary result of this compound’s action is the production of non-infectious, immature viral particles . This significantly reduces the number of infectious HIV-1 particles, thereby slowing the progression of the disease . It also has the potential to reduce inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its absorption increases when taken with food, suggesting that the nutritional status of the patient can impact its bioavailability . Furthermore, factors such as the patient’s liver function can affect the metabolism and hence the effectiveness of the drug .
Biochemical Analysis
Biochemical Properties
Nelfinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of the virus. This compound interacts with several biomolecules, including cytochrome P450 enzymes such as CYP3A4 and CYP2C19, which are responsible for its metabolism . The drug also binds to the protease active site, inhibiting the enzyme’s activity and preventing the formation of infectious viral particles .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. It induces apoptosis and necrosis in infected cells and activates cell protective mechanisms, including cell cycle retardation and the unfolded protein response . This compound also inhibits the Akt/PKB signaling pathway and activates endoplasmic reticulum stress, leading to the inhibition of cancer cell growth . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by blocking mitogen-activated protein kinases (MAPK) signaling in macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the HIV-1 protease enzyme. By binding to the protease active site, this compound prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles . This inhibition disrupts the viral replication cycle and reduces the viral load in patients. This compound also activates protein phosphatase 2 (PP2) and inhibits heat shock protein 90 (HSP90), contributing to its anti-inflammatory and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug exhibits stability and maintains its antiviral activity for extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can induce endoplasmic reticulum stress and autophagy, which contribute to its anti-cancer effects . Additionally, the drug’s impact on cellular function, including apoptosis and necrosis, may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the drug effectively inhibits HIV-1 protease and reduces viral load . At higher doses, this compound may cause toxic or adverse effects, including insulin resistance, hyperglycemia, and lipodystrophy . In animal models, this compound has been shown to inhibit fibroblast-to-myofibroblast differentiation and reduce collagen deposition in a dose-dependent manner .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The drug undergoes oxidative metabolism, resulting in the formation of one major and several minor metabolites . These metabolites exhibit antiviral activity comparable to the parent drug. This compound’s metabolism involves interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is extensively protein-bound (>98%) and has a volume of distribution of 2-7 L/kg . The drug is transported within cells and tissues, where it interacts with transporters and binding proteins. This compound’s distribution is influenced by its high protein-binding capacity, which affects its localization and accumulation in different tissues . The drug is primarily excreted in feces, with minimal excretion in urine .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on the HIV-1 protease enzyme . The drug’s activity is influenced by its localization within specific cellular compartments, including the endoplasmic reticulum and mitochondria . This compound’s targeting signals and post-translational modifications direct it to these compartments, enhancing its antiviral and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nelfinavir mesylate involves the dissolution of nelfinavir base in a mixture of methanol and methylene chloride. Methanesulfonic acid is then added dropwise to the solution. The reaction mass is concentrated to obtain the crude salt as a white foam. This crude salt is dissolved in tetrahydrofuran (THF) and then added to a mixture of ethyl ether and hexane. The final product is isolated and dried in a vacuum oven .
Industrial Production Methods: Industrial production of this compound often involves the use of nanocrystal technology to enhance its oral bioavailability. Techniques such as ultrasonication and the use of stabilizers like polyvinyl alcohol (PVA) and poloxamer 407 are employed to produce nanocrystals with improved solubility and dissolution velocity .
Chemical Reactions Analysis
Types of Reactions: Nelfinavir mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Nelfinavir mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of protease inhibitors and their interactions with viral enzymes.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Primarily used in the treatment of HIV infection. .
Industry: Employed in the development of nanocrystal formulations to enhance drug solubility and bioavailability
Comparison with Similar Compounds
Ritonavir: Another protease inhibitor used in the treatment of HIV infection.
Saquinavir: A protease inhibitor that also targets the HIV-1 protease enzyme.
Indinavir: Another member of the protease inhibitor class used in HIV therapy.
Uniqueness: Nelfinavir mesylate is unique in its ability to inhibit not only HIV-1 protease but also other viral proteases, making it a broad-spectrum antiviral agent. Additionally, its potential antitumor properties and ability to induce cellular stress responses further distinguish it from other protease inhibitors .
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXCOAXSHGTIA-SKXNDZRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
159989-64-7 (Parent) | |
Record name | Nelfinavir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
663.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection., While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism., Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS No. |
159989-65-8 | |
Record name | Nelfinavir mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159989-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelfinavir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelfinavir Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELFINAVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NELFINAVIR MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.